Caerin 1.15
説明
Caerin 1.1 and 1.9 are host-defense peptides isolated from the skin secretions of Australian tree frogs (Litoria spp.). These peptides exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, as well as antiproliferative effects on cancer cells . Caerin 1.1 (sequence: GLLSVLGSVAKHVLPHVVPVIAEHLNH2) and Caerin 1.9 (sequence: GLVLVLGSVAKHVLPHVVPVIAEHLNH2) share structural similarities, with minor amino acid variations influencing their biological activity . Both peptides demonstrate selective cytotoxicity toward cancer cells (e.g., HeLa, TC-1) while sparing normal epithelial cells at therapeutic concentrations .
特性
生物活性 |
Antibacterial |
|---|---|
配列 |
GLFGLAKGSVAKPHVVPVISQLV |
製品の起源 |
United States |
類似化合物との比較
Table 1: Activity of Caerin Peptides Against Bacterial and Eukaryotic Cells
- Antimicrobial Spectrum : Caerin 1.9 exhibits lower MIC values than 1.1 against MRSA and A. baumannii, suggesting superior potency . Caerin 1.4, with serine substitutions at positions 5 and 7, shows reduced activity against most bacteria but improved efficacy against E. coli and Micrococcus luteus .
- Selectivity: Caerin 1.9 spares protective vaginal Lactobacillus species (L. rhamnosus, L. crispatus), unlike Caerin 1.2 and 1.10, which inhibit lactobacilli growth .
Comparison with Non-Caerin Antimicrobial Peptides
Table 2: Mechanism of Action Across Peptide Families
- Structural Influence : Caerin 1.1 and maculatin 1.1 (21 residues) form stable pores due to their length, while shorter peptides like aurein 1.2 (13 residues) disrupt membranes via detergent-like effects .
- Synergy : Caerin 1.1/1.9 combinations show additive effects against HeLa cells (FICI = 0.40, indicating synergy) , outperforming single-peptide treatments.
Selectivity and Toxicity
Caerin 1.1 and 1.9 exhibit minimal toxicity to non-cancerous cells (NP69, HMC) at concentrations effective against cancer cells (IC50 for HeLa: 3.9 nM) . Caerin 1.9’s reduced inhibition of Lactobacillus species enhances its suitability for mucosal applications .
Mechanisms of Action
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
